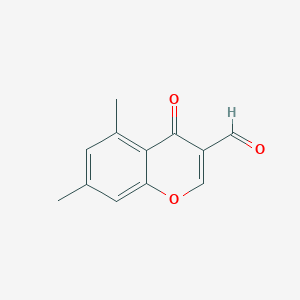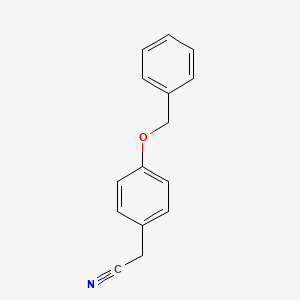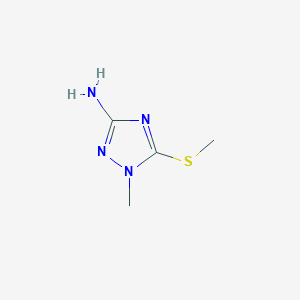
2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one
描述
2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring substituted with a bromophenyl group and a methyl group Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
作用机制
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is likely that the compound exerts its effects by binding to its target proteins, thereby interfering with their normal function .
Biochemical Pathways
Similar compounds have been shown to influence various cellular processes, including signal transduction, enzyme activity, and gene expression .
Pharmacokinetics
Similar compounds have been shown to have varying degrees of bioavailability, depending on factors such as their chemical structure, the route of administration, and the presence of other substances in the body .
Result of Action
Similar compounds have been shown to exert a range of biological effects, including anti-inflammatory, analgesic, and antifungal activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets .
生化分析
Biochemical Properties
2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, this compound can affect neurotransmission and potentially exhibit neuroprotective effects. Additionally, this compound interacts with proteins involved in oxidative stress responses, such as superoxide dismutase, thereby influencing cellular redox balance .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, particularly those related to apoptosis and cell proliferation . For instance, it can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. Furthermore, this compound influences gene expression by modulating transcription factors such as NF-κB, which plays a key role in inflammatory responses . It also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in ATP production and overall energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules. For example, this compound can bind to the active site of acetylcholinesterase, thereby inhibiting its activity . Additionally, this compound can act as an antioxidant by scavenging reactive oxygen species (ROS) and reducing oxidative stress . It also modulates enzyme activity by either inhibiting or activating specific enzymes involved in cellular signaling pathways . These interactions lead to changes in gene expression, enzyme activity, and overall cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to this compound has been associated with sustained inhibition of enzyme activity and persistent changes in gene expression . In in vivo studies, the compound’s effects on cellular function may diminish over time due to metabolic degradation and clearance from the body .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which adverse effects become more prominent . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . This compound can also interact with cofactors such as NADPH, which are essential for its metabolic conversion . The metabolic pathways of this compound can influence its pharmacokinetics and overall bioavailability, affecting its therapeutic efficacy and potential side effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, binding proteins such as albumin can facilitate its distribution within the bloodstream and target tissues . The localization and accumulation of this compound in specific tissues can influence its pharmacological effects and potential toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, where it exerts its effects on mitochondrial function and energy production . Post-translational modifications, such as phosphorylation, can also influence its subcellular localization by directing it to specific organelles or compartments . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzaldehyde with thiourea and methyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization to form the thiazolidinone ring.
- Step 1: Formation of Schiff Base:
- Reactants: 4-bromobenzaldehyde, thiourea
- Conditions: Basic medium (e.g., sodium hydroxide), reflux
- Intermediate: Schiff base
- Step 2: Cyclization:
- Reactants: Schiff base, methyl iodide
- Conditions: Reflux
- Product: this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
化学反应分析
Types of Reactions: 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
- Substitution Reactions:
- The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
- Oxidation Reactions:
- The thiazolidinone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction Reactions:
- The carbonyl group in the thiazolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
- Substitution Reactions:
- Reagents: Amines, thiols
- Conditions: Base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), heat
- Oxidation Reactions:
- Reagents: Hydrogen peroxide, m-chloroperbenzoic acid
- Conditions: Solvent (e.g., dichloromethane), room temperature
- Reduction Reactions:
- Reagents: Sodium borohydride
- Conditions: Solvent (e.g., ethanol), room temperature
- Substitution Products:
- 2-(4-Aminophenyl)-2-methyl-1,3-thiazolidin-4-one
- 2-(4-Mercaptophenyl)-2-methyl-1,3-thiazolidin-4-one
- Oxidation Products:
- This compound sulfoxide
- This compound sulfone
- Reduction Products:
- 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-ol
科学研究应用
2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one has a wide range of scientific research applications:
- Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Employed in the development of new synthetic methodologies.
- Biology:
- Investigated for its antimicrobial properties against various bacterial and fungal strains.
- Studied for its potential as an anti-inflammatory agent.
- Medicine:
- Explored for its anticancer properties, particularly against breast and prostate cancer cell lines.
- Potential use in the development of new therapeutic agents for various diseases.
- Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Applied in the synthesis of dyes and pigments.
相似化合物的比较
2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one can be compared with other similar compounds to highlight its uniqueness:
- Similar Compounds:
- 2-(4-Chlorophenyl)-2-methyl-1,3-thiazolidin-4-one
- 2-(4-Fluorophenyl)-2-methyl-1,3-thiazolidin-4-one
- 2-(4-Methylphenyl)-2-methyl-1,3-thiazolidin-4-one
- Comparison:
- The presence of the bromine atom in this compound enhances its reactivity compared to its chloro, fluoro, and methyl analogs.
- The bromine atom also contributes to the compound’s unique biological activities, making it more potent in antimicrobial and anticancer applications.
属性
IUPAC Name |
2-(4-bromophenyl)-2-methyl-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNOS/c1-10(12-9(13)6-14-10)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXKCDXCZMIUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=O)CS1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336746 | |
| Record name | 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309294-12-0 | |
| Record name | 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![9-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1268067.png)
![8-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1268068.png)







